molecular formula C15H20N4O2 B5616669 7-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2-oxa-7-azaspiro[4.5]decane

7-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2-oxa-7-azaspiro[4.5]decane

Cat. No. B5616669
M. Wt: 288.34 g/mol
InChI Key: ZMWIWTXGHZJHTK-UHFFFAOYSA-N
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Description

The synthesis and study of complex organic molecules, including spiro compounds and heterocyclic derivatives like oxazolo[5,4-d]pyrimidines and azaspirodecanes, are significant due to their potential pharmacological activities. These compounds often exhibit unique biological properties, making them subjects of intense research for drug development.

Synthesis Analysis

The synthesis of similar spiro compounds involves multi-step reactions, starting from readily available precursors. Techniques such as alkylation, cyclocondensation, and rearrangement reactions are commonly employed. For instance, the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes involves alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate (Brubaker & Colley, 1986).

Molecular Structure Analysis

Spectral and computational methods, including FT-IR, NMR, UV-Vis, and X-ray diffraction, alongside DFT/B3LYP calculations, are pivotal for elucidating the molecular structure of these compounds. These techniques help in understanding the electronic configuration, molecular geometry, and the nature of chemical bonds within the molecule (Sert et al., 2020).

Chemical Reactions and Properties

Spiro compounds and their derivatives engage in a variety of chemical reactions, including cyclocondensation and rearrangement, which are crucial for their synthesis and functionalization. The reactivity can be influenced by the presence of different functional groups, leading to diverse chemical properties and potential for further chemical transformations (Adetchessi et al., 2005).

Future Directions

The oxazolo[5,4-d]pyrimidine scaffold is a popular pharmacophore and structural element of a wide range of compounds. Given its diverse biological activities, future research could focus on developing new compounds with this core, potentially leading to new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

9-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2-oxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-2-11-18-12-13(16-10-17-14(12)21-11)19-6-3-4-15(8-19)5-7-20-9-15/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWIWTXGHZJHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N=CN=C2O1)N3CCCC4(C3)CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2-oxa-7-azaspiro[4.5]decane

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